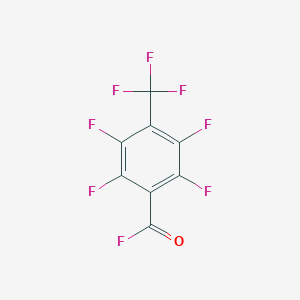

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, also known as TFBF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFBF is a fluorinated derivative of benzoyl fluoride, which is used in various chemical reactions as a reagent. TFBF is a colorless liquid that is soluble in organic solvents and has a high boiling point.

Scientific Research Applications

Advancements in Fluorine Chemistry

Fluorinated compounds, like 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, play a critical role in synthetic chemistry due to their unique reactivity and stability. A review on CF bond activation highlights the development of new methodologies for synthesizing fluorinated building blocks, which are crucial for pharmaceuticals, agrochemicals, and materials science. Techniques such as Lewis acid activation, Bronsted superacids, and transition-metal mediation have been employed to cleave C-F bonds, enabling the transformation of compounds bearing aliphatic, difluoromethylene, or trifluoromethyl groups into synthetically valuable molecules (Shen et al., 2015).

Environmental Considerations

Fluorinated compounds are also significant in environmental science, especially in the study of persistent organic pollutants (POPs). The review on microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of fluorinated substances, including those with perfluoroalkyl chains known for their persistence. It discusses the biodegradation pathways, the role of biodegradation in understanding environmental impacts, and the need for interdisciplinary research to fully understand the contributions of fluorinated polymers to environmental contamination (Frömel & Knepper, 2010).

Potential in Drug Discovery

The unique properties of fluorine-containing compounds, including trifluoromethyl groups, have made them valuable in drug discovery. A review focusing on fluorinated scaffolds for antimalarial drug discovery elaborates on the importance of fluorine substituents in enhancing the potency, bioavailability, and half-life of drugs. The presence of fluorinated groups in about twenty-five percent of approved drugs underlines their significance in pharmaceuticals. However, the challenge remains in the safe use of hazardous fluorination reagents, indicating a need for continued research in this area (Upadhyay et al., 2020).

Fluorine in Protein Design

Incorporating fluorinated amino acids into proteins is a novel approach to designing proteins with enhanced stability and novel properties. A study on fluorine as a new element in protein design demonstrates that strategically placed fluorinated residues can make proteins more resistant to chemical and thermal denaturation. This approach opens new avenues in the development of proteins with specific biological or chemical properties, leveraging the physicochemical attributes of fluorinated molecules (Buer & Marsh, 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Mechanism of Action

Target of Action

Similar compounds like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide have been used as derivatization reagents for the characterization and quantitation of dna and hemoglobin adducts .

Mode of Action

It is known that similar fluorinated compounds can interact with their targets through electrophoric derivatization reactions .

Result of Action

Similar compounds have been used in the characterization and quantitation of dna and hemoglobin adducts , suggesting potential applications in biochemical analysis.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMRTJSVRGLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554238 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-23-5 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)